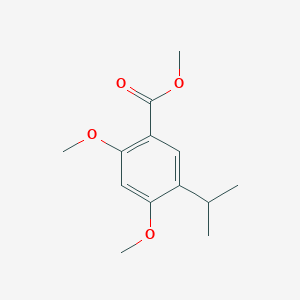

Methyl 5-isopropyl-2,4-dimethoxybenzoate

Description

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-5-propan-2-ylbenzoate |

InChI |

InChI=1S/C13H18O4/c1-8(2)9-6-10(13(14)17-5)12(16-4)7-11(9)15-3/h6-8H,1-5H3 |

InChI Key |

KLQTYJRDFLWEJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

*Calculated based on molecular formula C₁₄H₂₀O₅.

Key Comparative Analysis

Physical Properties

- Methyl 5-bromo-2,4-dimethoxybenzoate has a higher molecular weight (275.10 vs. 252.29) and boiling point (349.1°C) due to bromine’s atomic mass and polarizability. Its density (1.436 g/cm³) reflects increased molecular packing efficiency compared to the less polar isopropyl analog .

Research Findings and Implications

- Pharmaceutical Relevance : The target compound’s role in synthesizing Hsp90 inhibitors underscores its importance in oncology research. Its analogs, such as the bromo and chloro derivatives, are explored for enhanced bioactivity and metabolic stability .

- Synthetic Flexibility: The ester group in this compound allows straightforward conversion to acids or alcohols, enabling diverse functionalization compared to phenolic or aldehyde analogs .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Methyl 5-isopropyl-2,4-dimethoxybenzoate, and how can researchers validate its purity?

- Methodology : The compound is synthesized via a four-step process:

O-alkylation of 2,4-dihydroxyacetophenone with methyl iodide.

Grignard addition using methyl magnesium bromide to form 2-(2,4-dimethoxyphenyl)propanol.

Reduction with triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.

Vilsmeier-Haack-Arnold formylation to introduce the aldehyde group.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack-Arnold reaction step to improve yield and reduce byproducts?

- Methodology :

- Parameter tuning : Adjust reaction temperature (optimal range: 0–5°C during reagent addition) and stoichiometry of the Vilsmeier reagent (POCl₃/DMF).

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodology :

- Multi-nuclear NMR : Compare ¹H and ¹³C NMR with computational predictions (e.g., DFT calculations) to assign ambiguous signals.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect impurities.

- X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How does the electronic environment of the methoxy and isopropyl groups influence the reactivity of this compound in further derivatization?

- Methodology :

- Computational modeling : Use Gaussian or ORCA software to calculate electron density maps and Fukui indices.

- Experimental probes : Conduct electrophilic substitution reactions (e.g., nitration) to assess directing effects. Correlate results with Hammett parameters .

Q. What strategies can mitigate stability issues during long-term storage of this compound?

- Methodology :

- Stability testing : Store samples under varying conditions (light, temperature, humidity) and monitor degradation via HPLC-UV .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

- Methodology :

- Reproducibility checks : Repeat measurements using calibrated equipment (e.g., DSC for melting point).

- Meta-analysis : Compare data from peer-reviewed journals vs. vendor catalogs, prioritizing studies with full experimental details .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

- Critical analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.